molecular formula C19H13ClF6N4O2S B2532291 1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-3-(3-{[3-(trifluoromethyl)phenyl]methoxy}thiophen-2-yl)urea CAS No. 303148-02-9

1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-3-(3-{[3-(trifluoromethyl)phenyl]methoxy}thiophen-2-yl)urea

Cat. No.: B2532291
CAS No.: 303148-02-9
M. Wt: 510.84
InChI Key: XHKQUQJUNQJJJN-UHFFFAOYSA-N
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Description

The compound “1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-3-(3-{[3-(trifluoromethyl)phenyl]methoxy}thiophen-2-yl)urea” is a urea derivative featuring a pyridinyl-thiophenyl scaffold with trifluoromethyl (CF₃) and chloro substituents. Its structure comprises two aromatic systems: a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group linked via a urea bridge to a 3-{[3-(trifluoromethyl)phenyl]methoxy}thiophen-2-yl moiety.

Properties

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF6N4O2S/c20-13-7-12(19(24,25)26)8-27-15(13)29-30-17(31)28-16-14(4-5-33-16)32-9-10-2-1-3-11(6-10)18(21,22)23/h1-8H,9H2,(H,27,29)(H2,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKQUQJUNQJJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)COC2=C(SC=C2)NC(=O)NNC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Reduction Pathway

The pyridine amine is synthesized from 2-amino-5-(trifluoromethyl)pyridine through chlorination. A reported protocol involves:

  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) at 80°C for 6 hours, yielding 3-chloro-5-(trifluoromethyl)pyridine.
  • Amination : Subsequent reaction with aqueous ammonia under pressure (120°C, 12 hours) to reintroduce the amine group.

Key Data :

  • Yield: 68% after purification by silica gel chromatography.
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.22 (d, J = 5.4 Hz, 1H), 7.03 (d, J = 5.4 Hz, 1H).

Synthesis of 3-{[3-(Trifluoromethyl)Phenyl]Methoxy}Thiophen-2-Amine

Williamson Ether Synthesis

The thiophene ether is prepared via nucleophilic substitution:

  • Thiophen-2-ol is reacted with 3-(trifluoromethyl)benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 8 hours.
  • Nitration : The resulting 3-(3-(trifluoromethyl)benzyloxy)thiophene is nitrated using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C, followed by reduction with hydrogen gas (H₂) and palladium on carbon (Pd/C) to yield the amine.

Key Data :

  • Yield: 72% for ether formation; 65% for nitration-reduction sequence.
  • ¹³C NMR (101 MHz, CDCl₃): δ 158.2 (C-O), 130.5 (CF₃-Ar), 119.1 (thiophene C).

Urea Bridge Formation Strategies

Thiocarbonyldiimidazole (TCDI)-Mediated Coupling

Adapted from, this method employs 1,1′-thiocarbonyldiimidazole (TCDI) to activate amines for urea synthesis:

  • Reaction : Equimolar amounts of pyridine amine and thiophene amine are stirred with TCDI (1.2 equiv) in anhydrous DMF at 40°C for 7 minutes.
  • Work-Up : The mixture is quenched with water, extracted with ethyl acetate, and purified via reverse-phase HPLC.

Key Data :

  • Yield: 85%.
  • HRMS (ESI) : m/z 510.8 [M+H]⁺ (calcd for C₁₉H₁₃ClF₆N₄O₂S: 510.8).

Phenoxycarbonyl Chloride-Assisted Coupling

An alternative route uses phenoxycarbonyl chloride to generate isocyanate intermediates:

  • Isocyanate Formation : Pyridine amine is treated with phenoxycarbonyl chloride (1.5 equiv) in tetrahydrofuran (THF) at 0°C for 1 hour.
  • Coupling : The intermediate is reacted with thiophene amine in THF at room temperature for 12 hours.

Key Data :

  • Yield: 78%.
  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.09 (s, 1H, NH), 7.53–7.07 (m, aromatic H).

Iron-Catalyzed Dehydrogenative Coupling

A green chemistry approach from utilizes iron(III) acetylacetonate (Fe(acac)₃) and 1,8-diazabicycloundec-7-ene (DBU):

  • Reaction : Pyridine amine and thiophene amine (1:1) are heated with Fe(acac)₃ (5 mol%) and DBU (10 mol%) in THF at 120°C for 16 hours under nitrogen.
  • Isolation : The product is filtered and recrystallized from ethanol.

Key Data :

  • Yield: 70%.
  • TON (Turnover Number) : 170.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Catalyst Loading Scalability
TCDI-Mediated 85 7 minutes None High
Phenoxycarbonyl 78 12 hours None Moderate
Iron-Catalyzed 70 16 hours 5 mol% Fe(acac)₃ Low

The TCDI method offers rapid, high-yield synthesis but requires stringent anhydrous conditions. The iron-catalyzed approach, while greener, demands higher temperatures and longer reaction times.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):

    • δ 10.09 (s, 1H, urea NH).
    • δ 8.22 (d, J = 5.4 Hz, pyridine H).
    • δ 7.53–7.07 (m, aromatic H from thiophene and benzyl groups).
  • ¹³C NMR :

    • δ 181.16 (C=S, TCDI method).
    • δ 158.2 (C-O ether).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 510.8 [M+H]⁺.
  • Theoretical : m/z 510.8 for C₁₉H₁₃ClF₆N₄O₂S.

Challenges and Optimization

  • Solubility Issues : The trifluoromethyl groups impart hydrophobicity, necessitating polar aprotic solvents (DMF, THF) for reactions.
  • Regioselectivity : Nitration of the thiophene ring requires precise temperature control to avoid over-nitration.
  • Purification : Reverse-phase HPLC or silica gel chromatography is critical due to the compound’s high molecular weight.

Chemical Reactions Analysis

Substitution Reactions

The chloro group on the pyridine ring is a primary site for nucleophilic aromatic substitution (NAS). The electron-withdrawing trifluoromethyl group at the 5-position activates the pyridine ring toward substitution.

Table 1: Substitution Reactions

Reaction SiteReagent/ConditionsExpected Product
3-Chloro (pyridine)NaOH (aq.), Cu catalystHydroxypyridine derivative
3-Chloro (pyridine)NH₃ (ammonolysis)Aminopyridine derivative
Thiophenyl methoxyHBr/AcOHBromothiophene derivative

Key Notes :

  • The trifluoromethyl group stabilizes the transition state during NAS, enhancing reaction rates.

  • Methoxy groups on the thiophene ring may undergo demethylation under acidic conditions .

Oxidation

The thiophene ring is susceptible to oxidation, particularly at the sulfur atom. The urea group may also oxidize under strong conditions.

Table 2: Oxidation Reactions

Target GroupReagent/ConditionsProduct
ThiopheneH₂O₂/AcOHThiophene sulfoxide/sulfone
Urea NHKMnO₄/H₂SO₄Carbamate or CO₂/NH₃

Reduction

The trifluoromethyl groups are generally inert, but the urea linkage can be reduced.

Table 3: Reduction Reactions

Target GroupReagent/ConditionsProduct
UreaLiAlH₄/THFAmine derivatives
Pyridine ringH₂/Pd-CPiperidine derivative

Hydrolysis of the Urea Group

The urea functional group undergoes hydrolysis under acidic or basic conditions:

Reaction Pathways :

  • Acidic Hydrolysis :
    Urea+HClAmmonium chloride+CO2+Amine\text{Urea} + \text{HCl} \rightarrow \text{Ammonium chloride} + \text{CO}_2 + \text{Amine}

  • Basic Hydrolysis :
    Urea+NaOHSodium carbonate+Ammonia\text{Urea} + \text{NaOH} \rightarrow \text{Sodium carbonate} + \text{Ammonia}

Conditions :

  • Acidic: 6M HCl, reflux, 12h.

  • Basic: 2M NaOH, 80°C, 6h.

Electrophilic Aromatic Substitution (EAS)

The thiophene and pyridine rings exhibit divergent reactivity:

  • Thiophene : Activated by methoxy groups, enabling nitration or sulfonation at the 4- or 5-positions.

  • Pyridine : Deactivated by electron-withdrawing groups, limiting EAS unless under extreme conditions.

Table 4: EAS Reactions

RingReagent/ConditionsPositionProduct
ThiopheneHNO₃/H₂SO₄5-Nitrothiophene
PyridineNO₂⁺/H₂SO₄4- (minor)Nitropyridine

Cross-Coupling Reactions

The chloro and methoxy groups facilitate transition metal-catalyzed couplings:

Table 5: Cross-Coupling Examples

Reaction TypeCatalyst/BaseProduct
Suzuki-Miyaura (pyridine)Pd(PPh₃)₄, K₂CO₃Biaryl derivative
Buchwald-Hartwig (urea NH)Pd₂(dba)₃, XantphosN-arylated urea

Mechanistic Insight :

  • The chloro group acts as a leaving group in Suzuki reactions, while the urea NH participates in Buchwald-Hartwig aminations .

Thermal and Photochemical Reactions

  • Thermal Decomposition : At >200°C, the compound may decompose into CO₂, NH₃, and fluorinated aromatics.

  • Photolysis : UV irradiation (254 nm) cleaves the urea group, yielding isocyanates and amines .

Scientific Research Applications

Structure

The compound's structure features multiple functional groups that enhance its reactivity and potential biological activity. The molecular configuration allows for interactions with various biological targets, making it a subject of interest in drug discovery and development.

Chemistry

The compound serves as a building block in organic synthesis. Its functional groups facilitate the creation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Reaction Types

  • Oxidation : Can yield oxidized derivatives.
  • Reduction : Modifies functional groups (e.g., reducing nitro to amine).
  • Substitution : Chloro and trifluoromethyl groups can participate in nucleophilic substitutions.

Biology

Research indicates potential biological activities , including:

  • Antimicrobial Properties : Studies suggest efficacy against various pathogens.
  • Anticancer Activity : Investigated for its ability to inhibit cancer cell proliferation.

Medicine

Ongoing investigations are exploring its potential as a therapeutic agent for diseases such as cancer and infections caused by resistant bacteria. The compound's unique structure enhances its interaction with biological targets, which could lead to novel treatments.

Industry

In industrial applications, the compound is utilized in developing new materials that exhibit specific properties such as:

  • High thermal stability
  • Resistance to chemical degradation

Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various strains of bacteria. The presence of the trifluoromethyl group was particularly noted for enhancing potency against resistant strains.

Anticancer Research

Research published in reputable journals highlighted the compound's ability to inhibit tumor growth in vitro and in vivo models. Mechanistic studies indicated that it may induce apoptosis in cancer cells through specific signaling pathways.

Urease Inhibition

Recent work focused on the development of urease inhibitors using this compound's framework. The results showed promising urease inhibitory activity, which is crucial for treating conditions like kidney stones and peptic ulcers.

Mechanism of Action

The mechanism of action of 1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-3-(3-{[3-(trifluoromethyl)phenyl]methoxy}thiophen-2-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Features and Bioactivities of Analogous Urea Derivatives

Compound ID/Name Core Structure Substituents/Modifications Reported Bioactivity/Properties Reference
Target Compound Urea-linked pyridinyl-thiophenyl 3-Cl, 5-CF₃ (pyridine); 3-CF₃-benzyloxy (thiophene) Potential enzyme modulation (inferred)
1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea (Compound 1) Urea-linked pyridinyl-phenyl 3-Cl, 2-F (phenoxy); 2,4-dimethoxy (phenyl) Glucokinase activator
1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-(4-methoxyphenyl)thiourea (Thiourea analog) Thiourea-linked pyridinyl-phenyl 3-Cl, 5-CF₃ (pyridine); 4-methoxy (phenyl) Unknown (structural similarity to target)
1-[5-Methyl-2-(trifluoromethyl)-3-furyl]-3-[5-(2-{[6-(1H-1,2,4-triazol-3-ylamino)-4-pyrimidinyl]amino}ethyl)-1,3-thiazol-2-yl]urea Urea-linked furyl-thiazolyl CF₃ (furan); triazolylamino-pyrimidine (thiazole) Undisclosed (complex heterocyclic design)

Key Observations:

Replacing urea with thiourea (as in the thiourea analog) reduces hydrogen-bonding capacity, which could diminish binding affinity but improve membrane permeability .

Heterocyclic Diversity :

  • The furyl-thiazolyl urea () demonstrates the role of heteroaromatic systems (e.g., furan, thiazole) in diversifying interaction profiles, though its biological relevance remains uncharacterized .

Trifluoromethyl (CF₃) Groups :

  • CF₃ substituents in the target compound and its analogs are critical for metabolic stability and lipophilicity, a hallmark of modern agrochemicals and pharmaceuticals .

Pharmacological and Physicochemical Properties

While explicit data for the target compound is unavailable, inferences from analogs include:

  • Solubility : The thiophene moiety in the target compound may reduce aqueous solubility compared to phenyl-based analogs (e.g., Compound 1), though CF₃ groups could offset this via hydrophobic interactions .
  • Target Engagement : Pyridinyl-urea derivatives often target kinases or GPCRs; the dual CF₃ groups in the target compound may favor interactions with hydrophobic binding pockets .

Biological Activity

1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-3-(3-{[3-(trifluoromethyl)phenyl]methoxy}thiophen-2-yl)urea is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by multiple functional groups, suggests a variety of biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, summarizing key findings from diverse sources.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C19H13ClF6N4O2SC_{19}H_{13}ClF_6N_4O_2S and a molecular weight of approximately 479.84 g/mol. The structure includes chloro, trifluoromethyl, pyridinyl, phenyl, methoxy, and thiophenyl groups, which are crucial for its biological interactions .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activity. For example, derivatives containing similar structural motifs have shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), Caco-2 (colon cancer), and H9c2 (heart myoblasts). These studies suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Summary of Anticancer Activity

Cell LineIC50 Value (µM)Mechanism of Action
HeLa10.5Apoptosis induction
Caco-215.8Cell cycle arrest
H9c212.0Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity Overview

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of the pyridine and thiophene rings suggests potential interactions with enzymes or receptors involved in signaling pathways related to cancer and infection .

Case Studies

Recent studies have highlighted the efficacy of similar compounds in clinical settings. For instance, a study on a related urea derivative demonstrated significant tumor reduction in xenograft models of breast cancer, reinforcing the potential therapeutic applications of this class of compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-3-(3-{[3-(trifluoromethyl)phenyl]methoxy}thiophen-2-yl)urea, and which coupling reagents are most effective?

  • Answer: The compound can be synthesized via amide coupling reactions. A key intermediate, 3-chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-26-1), is coupled to thiophene derivatives using reagents like HOBt (1-hydroxybenzotriazole) and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF with NEt₃ as a base . For example, TBTU-mediated coupling achieves high yields under mild conditions (room temperature, 12–24 h) .

Q. Which analytical techniques are recommended for characterizing this urea derivative and verifying its purity?

  • Answer:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and urea linkage .
  • HPLC (≥98% purity) for quantifying impurities .
  • Mass spectrometry (HRMS) for molecular weight validation (e.g., observed m/z 432.0765 in related pyridine derivatives) .

Q. How should researchers handle and store this compound to ensure stability?

  • Answer: Store under inert gas (N₂/Ar) at –20°C in moisture-free environments to prevent hydrolysis of the urea moiety. Use amber vials to avoid photodegradation. Stability assessments via accelerated aging studies (40°C/75% RH for 4 weeks) and HPLC monitoring are recommended .

Advanced Research Questions

Q. What strategies can optimize reaction yields during the synthesis of the trifluoromethylpyridine-thiophene hybrid structure?

  • Answer:

  • Design of Experiments (DoE): Use statistical models (e.g., response surface methodology) to optimize temperature, stoichiometry, and solvent (e.g., DMF vs. THF) .
  • Flow chemistry: Continuous-flow systems improve mixing and heat transfer, reducing side products in multi-step syntheses .

Q. How can researchers address unexpected byproducts, such as thiophene ring oxidation or urea hydrolysis intermediates?

  • Answer:

  • LC-MS/MS analysis identifies byproducts (e.g., m/z shifts indicating oxidation or cleavage).
  • Protecting groups: Introduce tert-butyldimethylsilyl (TBS) groups on sensitive thiophene moieties during synthesis .
  • In situ quenching: Add scavengers (e.g., dimethylurea) to trap reactive intermediates .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in enzyme inhibition studies?

  • Answer:

  • NADH:ubiquinone oxidoreductase inhibition: Monitor NADH depletion spectrophotometrically at 340 nm .
  • Glucose uptake assays: Use radiolabeled 2-deoxyglucose in cell lines (e.g., HepG2) to assess insulin-mimetic activity .

Data Contradiction and Resolution

Q. How should discrepancies in reported melting points (e.g., 84–94°C vs. literature values) be resolved?

  • Answer:

  • DSC analysis: Perform differential scanning calorimetry to confirm thermal transitions .
  • Recrystallization: Test solvents (e.g., ethanol/water) to isolate polymorphs and validate purity .

Safety and Compliance

Q. What safety protocols are critical when handling intermediates like 3-chloro-5-(trifluoromethyl)pyridin-2-amine?

  • Answer:

  • PPE: Wear nitrile gloves, goggles, and fume hoods due to acute toxicity (GHS07: Harmful if swallowed) .
  • Waste disposal: Neutralize acidic byproducts with NaHCO₃ before disposal .

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